2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide
Description
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide is a pyrimidine derivative characterized by a methoxy group at the 2-position, methyl groups at the 4- and 6-positions, and a carboxamide moiety at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
4786-62-3 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(7(9)12)5(2)11-8(10-4)13-3/h1-3H3,(H2,9,12) |
InChI Key |
SCJQFINYKFGVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4,6-trimethylpyrimidine with methoxyamine hydrochloride under specific conditions to introduce the methoxy group. The carboxamide group is then introduced through subsequent reactions involving appropriate reagents and catalysts . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide exhibits several promising biological activities:
- Enzyme Interactions : Preliminary studies suggest that this compound may bind to specific enzymes or receptors, influencing various biochemical pathways. Ongoing research aims to elucidate its mechanisms of action further.
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its interactions with the ERK5 kinase pathway highlight its role in cellular proliferation and survival, making it a candidate for selective ERK5 inhibitors .
Applications in Medicinal Chemistry
The compound's structural characteristics make it suitable for various applications in medicinal chemistry:
- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of specific substituents can enhance their bioactivity .
- Pharmacokinetic Studies : The optimization of similar compounds has demonstrated the importance of balancing potency and pharmacokinetics for effective drug development. This optimization process is critical for ensuring adequate bioavailability and therapeutic efficacy .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds that share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4,6-dimethylpyrimidine | Lacks carboxamide group | Different chemical reactivity |
| 2-Amino-4,6-dimethylpyrimidine | Contains amino group instead of methoxy | Potentially different biological activities |
| 2-Chloro-4,6-dimethylpyrimidine | Contains chlorine atoms | Distinct reactivity due to halogen presence |
| 5-Fluoro-2-methylpyrimidine | Fluorinated at the 5-position | Unique electronic properties due to fluorine |
These compounds illustrate variations in reactivity and biological activity due to differences in substituents on the pyrimidine ring.
Case Studies
- Inhibition of ERK5 Kinase : A study focused on developing selective inhibitors for ERK5 kinase highlighted the optimization process that led to identifying potent compounds with favorable pharmacokinetic profiles. This research underscores the potential role of compounds like this compound in targeting specific kinases involved in cancer progression .
- Antibacterial Activity Assessment : Various studies have evaluated the antibacterial properties of pyrimidine derivatives similar to this compound against standard strains such as E. coli and S. aureus. These investigations revealed significant antimicrobial activity linked to specific structural modifications .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such computational approaches aid in understanding how structural features influence biological interactions and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chlorinated Analogs : The presence of chlorine atoms (e.g., in 4,6-dichloro-5-methoxypyrimidine) introduces electronegative centers, enhancing reactivity in nucleophilic aromatic substitution reactions . Cl–N interactions in the crystal lattice (3.09–3.10 Å) contribute to thermal stability .
- Methoxy vs.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound offers hydrogen-bonding capability without the acidity of a carboxylic acid, making it more suitable for neutral-pH biological systems compared to 4,6-dimethylpyrimidine-5-carboxylic acid .
Biological Activity
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide is a heterocyclic compound with a unique molecular structure that includes a pyrimidine ring substituted with a methoxy group, dimethyl groups, and a carboxamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure
The chemical formula of this compound is C_9H_12N_2O_2, with a molecular weight of 181.19 g/mol. Its structural features contribute to its interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors that modulate biological pathways. The specific mechanisms of action are still being explored, but preliminary studies suggest the following potential activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens. The presence of the methoxy group has been linked to enhanced activity against bacteria such as E. coli and S. aureus .
- Anticancer Properties : Compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines. For instance, related pyrimidine derivatives have demonstrated activity against breast and colorectal cancer cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing biochemical pathways related to inflammation and cancer progression. For example, certain pyrimidine derivatives have been noted for their ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory responses .
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (T47D, Caco-2, HT-29). The results indicated that modifications at specific positions on the pyrimidine ring could enhance cytotoxic activity. For instance, the introduction of a methoxy group at the 4-position improved activity against Caco-2 cells significantly . -
Antimicrobial Screening :
Another study focused on a series of 2-thiouracil derivatives, which highlighted the importance of substituents like methoxy and chloro groups in enhancing antimicrobial efficacy against Bacillus subtilis and Candida albicans. This suggests that similar modifications in this compound could yield promising antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly affects the biological activity of pyrimidine derivatives. The following table summarizes key findings related to structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-4,6-dimethylpyrimidine | Methoxy at 2-position | Potential antimicrobial properties |
| 2-Amino-4,6-dimethylpyrimidine | Amino group instead of methoxy | Different biological properties |
| 5-Fluoro-2-methylpyrimidine | Fluorinated at the 5-position | Unique electronic properties |
| Novel derivatives (e.g., halogen substituted) | Various substitutions | Enhanced antimicrobial activity |
Q & A
Q. What are the common synthetic routes for 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example:
- Step 1 : Functionalization of the pyrimidine ring via nucleophilic substitution (e.g., methoxy and methyl group introduction) using reagents like methyl iodide or dimethyl sulfate under basic conditions .
- Step 2 : Carboxamide formation via coupling reactions (e.g., using carbodiimide reagents like EDC/HOBt) with amines or direct carboxylation .
- Purification : Intermediates are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: methanol/DMSO). Final compounds are validated by HPLC (>95% purity) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and carboxamide functionality (e.g., methoxy protons at δ 3.8–4.0 ppm, carboxamide NH signals at δ 6.5–7.0 ppm) .
- IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) verify the carboxamide group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers ensure the stability of this compound during storage and experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to light and humidity .
- Stability Monitoring : Use periodic HPLC analysis to detect degradation products. For aqueous solutions, employ buffered systems (pH 6–7) and antioxidants like BHT (0.01% w/v) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data for this compound be resolved?
- Methodological Answer :
- X-ray Crystallography : Compare experimental bond lengths/angles (e.g., C-O in methoxy group: ~1.42 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest model recalibration .
- Torsional Analysis : Use single-crystal data (e.g., dihedral angles from ) to validate molecular dynamics simulations .
Q. What experimental designs are optimal for assessing the enzyme inhibitory activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use target enzymes (e.g., kinases or phosphorylases) in kinetic assays with varying inhibitor concentrations. Measure IC via fluorescence/quenching methods .
- Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Validate selectivity using enzyme panels .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (K) .
Q. What strategies mitigate side reactions during the synthesis of derivatives of this compound?
- Methodological Answer :
- Reagent Selection : Use mild acylating agents (e.g., chloroformates instead of acid chlorides) to minimize carboxamide hydrolysis .
- Temperature Control : Conduct reactions at 0–25°C to suppress thermal decomposition. Monitor via TLC or in situ IR .
- Byproduct Management : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive intermediates .
Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?
- Methodological Answer :
- Standardization : Use identical assay conditions (pH, temperature, buffer composition) and cell lines/purified enzymes from validated sources .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects. Cross-reference with structural analogs (e.g., ) for SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
